A1 Adenosine Receptor Affinity: 7-Methyl-8-azaadenine vs. Unsubstituted 8-Azaadenine
7-Methyl-8-azaadenine exhibits measurable affinity for the rat adenosine A1 receptor (IC50 = 120 nM) as annotated in ChEMBL/BindingDB [1]. In contrast, unsubstituted 8-azaadenine (CAS 1123-54-2) is primarily characterized as a xanthine oxidase inhibitor (IC50 = 0.54 μM) with no reported A1 activity in the same curated database . This shift in primary target engagement demonstrates that N7-methylation fundamentally reprograms the biological recognition profile of the 8-azapurine core. Users screening for adenosine A1 receptor ligands should not substitute the unsubstituted base for the N7-methyl derivative, as it lacks the requisite pharmacophoric feature.
| Evidence Dimension | A1 adenosine receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 120 nM (rat brain A1 receptor, 10 μM test concentration) |
| Comparator Or Baseline | 8-Azaadenine (CAS 1123-54-2): No A1 activity reported; primary activity = xanthine oxidase inhibition (IC50 = 0.54 μM) |
| Quantified Difference | Functional target switch from xanthine oxidase to adenosine A1 receptor |
| Conditions | BindingDB/ChEMBL curated data: rat brain adenosine A1 receptor binding assay |
Why This Matters
Procurement of the correct N7-methyl derivative is essential for any project targeting adenosine A1 receptor antagonism, as the unsubstituted analogue lacks this pharmacological property.
- [1] BindingDB. BDBM50367369 — 7-Methyl-8-azaadenine. Affinity Data: IC50 = 120 nM for rat brain A1 adenosine receptor; EC50 = 17,300 nM for PC12 cell A2 receptor; EC50 > 100,000 nM for human platelet A2 receptor. View Source
